molecular formula C16H15N3O2 B15218370 N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide CAS No. 81265-80-7

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide

Cat. No.: B15218370
CAS No.: 81265-80-7
M. Wt: 281.31 g/mol
InChI Key: APVBOPWEQGIKPO-UHFFFAOYSA-N
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Description

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide is unique due to its specific structure, which allows for distinct interactions with biological targets. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications .

Properties

CAS No.

81265-80-7

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-hydroxy-2-(4-indazol-2-ylphenyl)propanamide

InChI

InChI=1S/C16H15N3O2/c1-11(16(20)18-21)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)17-19/h2-11,21H,1H3,(H,18,20)

InChI Key

APVBOPWEQGIKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NO

Origin of Product

United States

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